molecular formula C24H23F2N7O B1681212 Takeda103A CAS No. 865609-72-9

Takeda103A

货号 B1681212
CAS 编号: 865609-72-9
分子量: 463.5 g/mol
InChI 键: VWBSMGFTNCQOMB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Takeda103A is a potent inhibitor of GRK2, a G protein-coupled receptor kinase . It has potential for research in heart failure .


Synthesis Analysis

The synthesis of Takeda103A was guided by the binding pose of a known potent GRK2 inhibitor . A library of hybrid inhibitors was developed, producing several compounds with high potency and selectivity for GRK2 .


Molecular Structure Analysis

Takeda103A has a molecular weight of 463.48 and a formula of C24H23F2N7O . Its SMILES representation is O=C(NCC1=C(F)C=CC=C1F)C2=CC=CC(NCC3=NN=C(C4=NC=NC=C4)N3CCC)=C2 .


Physical And Chemical Properties Analysis

Takeda103A is a solid substance with a white to off-white color . It has a solubility of 125 mg/mL in DMSO .

科学研究应用

Takeda103A is a potent inhibitor of GRK2 . G protein-coupled receptors (GPCRs) are central to many physiological processes . Therefore, Takeda103A has potential applications in the research of heart failure .

  • Specific Scientific Field : Biomedical Research, specifically in the study of heart failure .
  • Summary of the Application : Takeda103A is used as a potent inhibitor of GRK2, a kinase involved in the regulation of GPCRs. GPCRs play a crucial role in many physiological processes, including heart function. Therefore, Takeda103A could be used in research related to heart failure .
  • Methods of Application or Experimental Procedures : While specific experimental procedures involving Takeda103A were not found, typically, such compounds are used in vitro or in vivo experiments to study their effects on specific biological targets. In this case, Takeda103A would be applied to biological systems (like cell cultures or animal models) to study its inhibitory effects on GRK2 .

属性

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-[(4-propyl-5-pyrimidin-4-yl-1,2,4-triazol-3-yl)methylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N7O/c1-2-11-33-22(31-32-23(33)21-9-10-27-15-30-21)14-28-17-6-3-5-16(12-17)24(34)29-13-18-19(25)7-4-8-20(18)26/h3-10,12,15,28H,2,11,13-14H2,1H3,(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBSMGFTNCQOMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=C1C2=NC=NC=C2)CNC3=CC=CC(=C3)C(=O)NCC4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Difluorobenzyl)-3-({[4-Propyl-5-(Pyrimidin-4-Yl)-4h-1,2,4-Triazol-3-Yl]methyl}amino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Takeda103A
Reactant of Route 2
Reactant of Route 2
Takeda103A
Reactant of Route 3
Reactant of Route 3
Takeda103A
Reactant of Route 4
Takeda103A
Reactant of Route 5
Takeda103A
Reactant of Route 6
Reactant of Route 6
Takeda103A

Citations

For This Compound
12
Citations
HV Waldschmidt, KT Homan… - Journal of medicinal …, 2016 - ACS Publications
… Guided by its binding pose overlaid with the binding pose of a known potent GRK2 inhibitor, Takeda103A, a library of hybrid inhibitors was developed. This campaign produced several …
Number of citations: 64 pubs.acs.org
KT Homan, JJG Tesmer - ACS chemical biology, 2015 - ACS Publications
… These GRK2 structures feature a kinase domain with a more closed conformation than that observed in the balanol and Takeda103A complexes. Note the strong structural similarity of …
Number of citations: 54 pubs.acs.org
Y Zhang, J Zhang, J Wang, H Chen, L Ouyang… - European Journal of …, 2022 - Elsevier
The development of small-molecule inhibitors targeting G protein-coupled receptor kinase 2 (GRK2) and G protein-coupled receptor kinase 5 (GRK5) for the treatment of chronic …
Number of citations: 3 www.sciencedirect.com
H Waldschmidt - 2017 - deepblue.lib.umich.edu
… Comparison of these two compounds crystallized in the active site with the previously crystallized Takeda101 and Takeda103A inhibitors, which are highly potent and selective, shows …
Number of citations: 1 deepblue.lib.umich.edu
HV Waldschmidt, KT Homan, MC Cato… - Journal of medicinal …, 2017 - ACS Publications
In heart failure, the β-adrenergic receptors (βARs) become desensitized and uncoupled from heterotrimeric G proteins. This process is initiated by G protein-coupled receptor kinases (…
Number of citations: 46 pubs.acs.org
KT Homan, HV Waldschmidt, A Glukhova… - Journal of Biological …, 2015 - ASBMB
G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 …
Number of citations: 54 www.jbc.org
P Prasher, M Sharma, Y Chan, SK Singh… - Current medicinal …, 2023 - ingentaconnect.com
Protein kinases modulate the structure and function of proteins by adding phosphate groups to threonine, tyrosine, and serine residues. The phosphorylation process mediated by the …
Number of citations: 4 www.ingentaconnect.com
Q Wang, L Wang, L Wu, M Zhang, S Hu, R Wang… - Scientific reports, 2017 - nature.com
T cell infiltration to synovial tissue is an early pathogenic mechanism of rheumatoid arthritis (RA). In the present work, we reveal that G protein coupled receptor kinase 2 (GRK2) is …
Number of citations: 47 www.nature.com
Z ** small-molecule kinase inhibitors as anticancer therapeutic agents. However, kinase deregulation plays essential roles not only in …
Number of citations: 43 pubs.acs.org
M Cato - 2019 - deepblue.lib.umich.edu
… , which has the highest GRK2 potency, extends into the hydrophobic subsite of the GRK2 active site pocket, and we believe that the improved GRK2 potency of Takeda103A is in part …
Number of citations: 0 deepblue.lib.umich.edu

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。